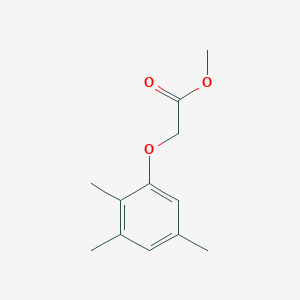

Methyl (2,3,5-trimethylphenoxy)acetate

Beschreibung

Contextualization within Aromatic Ester Chemistry and Phenoxyacetate (B1228835) Derivatives

Aromatic esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. waseda.jpnumberanalytics.com This structure imparts a range of physical and chemical properties, including relatively high boiling points and solubility in organic solvents. numberanalytics.com The synthesis of aromatic esters can be achieved through various methods, including the "ester dance reaction," a catalytic process that allows for the migration of an ester group around an aromatic ring under mild conditions. waseda.jp

Phenoxyacetate derivatives are characterized by a phenoxy group linked to an acetic acid or its derivative. hmdb.ca This structural motif is found in many biologically active molecules. Phenoxyacetic acid itself is a white solid and a known metabolite of 2-phenoxyethanol, used in the manufacturing of various chemicals. wikipedia.orgnih.gov The synthesis of phenoxyacetic acid was first reported in 1880 from the reaction of sodium phenolate (B1203915) and sodium chloroacetate (B1199739). wikipedia.org

The properties of Methyl (2,3,5-trimethylphenoxy)acetate can be contextualized by comparing it to the parent compound, phenoxyacetic acid, and its simpler methyl ester, methyl phenoxyacetate.

| Property | Phenoxyacetic Acid | Methyl Phenoxyacetate | This compound |

|---|---|---|---|

| Molecular Formula | C8H8O3 | C9H10O3 | C12H16O3 |

| Molecular Weight | 152.15 g/mol nih.gov | 166.17 g/mol | 208.26 g/mol bldpharm.com |

| Appearance | White solid or tan powder wikipedia.org | Data not available | Data not available |

| Melting Point | 98-99 °C wikipedia.org | Data not available | Data not available |

| Boiling Point | Decomposes at 545 °F nih.gov | Data not available | Data not available |

| CAS Number | 122-59-8 wikipedia.org | 2065-23-8 | 95450-49-0 fluorochem.co.ukchemdict.combldpharm.com |

Research Significance of this compound and Analogues

The research significance of this compound is primarily derived from the extensive studies on its analogues within the phenoxyacetate class. These derivatives have been investigated for a wide range of biological activities. For instance, some phenoxyacetic acid derivatives have been synthesized and evaluated as potential anti-mycobacterial agents.

Furthermore, research into phenoxyacetamide derivatives, which are closely related to phenoxyacetates, has shown their potential as inducers of apoptosis in cancer cells. The substitution pattern on the phenyl ring of phenoxyacetic acid derivatives plays a crucial role in determining their biological activity. Studies have shown that the presence and position of substituents can significantly influence the potency and selectivity of these compounds for various biological targets.

Given that many drugs and biologically active compounds are aromatic esters, this compound and its analogues are of interest in pharmaceutical and agrochemical research. waseda.jpfrontiersin.org They serve as important intermediates in the synthesis of more complex molecules. For example, a related compound, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, is a key intermediate in the production of the fungicide kresoxim-methyl. researchgate.net

Overview of Academic Investigation Trajectories for Substituted Phenoxyacetates

Academic investigations into substituted phenoxyacetates have followed several key trajectories, primarily focusing on the synthesis of novel derivatives and the evaluation of their biological activities. Researchers have systematically modified the structure of the phenoxyacetic acid core to explore structure-activity relationships.

One major area of investigation is the synthesis of new phenoxyacetate derivatives through various chemical reactions. This includes the esterification of the carboxylic acid group and the introduction of different substituents onto the aromatic ring. For instance, the synthesis of various aromatic esters of arbutin (B1665170) has been optimized to enhance their biological activities. frontiersin.org

Another significant research trajectory involves the biological evaluation of these synthesized compounds. Phenoxyacetate derivatives have been screened for a wide array of pharmacological effects. The influence of substituents on the aromatic ring is a key area of study, as electron-withdrawing or electron-donating groups can significantly alter the reaction rates and biological interactions of these esters. numberanalytics.com Recent research has also focused on the development of novel catalytic methods, such as the "ester dance reaction," to synthesize aromatic esters more efficiently. waseda.jp These advancements open new avenues for creating diverse libraries of substituted phenoxyacetates for further investigation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2,3,5-trimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-5-9(2)10(3)11(6-8)15-7-12(13)14-4/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUWVSXMVBOUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Methyl 2,3,5 Trimethylphenoxy Acetate

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed structural map of Methyl (2,3,5-trimethylphenoxy)acetate can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, specific resonances are expected based on its structure and comparison with analogous compounds like methyl phenoxyacetate (B1228835) and 2,3,5-trimethylphenol (B45783). chemicalbook.comchemicalbook.com The protons of the three methyl groups attached to the benzene (B151609) ring are predicted to appear as singlets in the aromatic methyl region. The two protons on the aromatic ring will likely appear as distinct singlets due to their unique electronic environments. The methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen are expected to produce a singlet, as are the methyl protons (-O-CH₃) of the ester group. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. docbrown.info For this compound, distinct signals are anticipated for each carbon atom. The carbonyl carbon (C=O) of the ester is expected at the most downfield position. The carbons of the aromatic ring will have shifts influenced by the oxygen and methyl substituents. The carbons of the three aromatic methyl groups, the methylene carbon, and the methoxy (B1213986) carbon will each produce a characteristic signal. chemicalbook.comhmdb.ca

A predicted assignment of the NMR spectral data is presented below, based on data from similar compounds. chemicalbook.comchemicalbook.comchemicalbook.comrsc.org

Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.7-6.8 | Singlet | 1H | Aromatic H (C4-H) |

| ~6.6-6.7 | Singlet | 1H | Aromatic H (C6-H) |

| ~4.6 | Singlet | 2H | -O-CH₂- |

| ~3.7 | Singlet | 3H | -O-CH₃ |

| ~2.3 | Singlet | 3H | Aromatic CH₃ (C2) |

| ~2.2 | Singlet | 3H | Aromatic CH₃ (C5) |

| ~2.1 | Singlet | 3H | Aromatic CH₃ (C3) |

Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169-170 | C=O |

| ~156 | C1 (Aromatic C-O) |

| ~138 | C5 (Aromatic C-CH₃) |

| ~137 | C3 (Aromatic C-CH₃) |

| ~129 | C2 (Aromatic C-CH₃) |

| ~125 | C6 (Aromatic C-H) |

| ~115 | C4 (Aromatic C-H) |

| ~65 | -O-CH₂- |

| ~52 | -O-CH₃ |

| ~20 | Aromatic CH₃ (C5) |

| ~16 | Aromatic CH₃ (C2) |

| ~12 | Aromatic CH₃ (C3) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 208.26 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 208. The fragmentation of this molecule is predicted to follow patterns observed for ethers and esters. nih.gov Key fragmentation pathways would likely involve:

Alpha-cleavage at the ether linkage, leading to the formation of a stable trimethylphenoxide ion.

The loss of the methoxycarbonylmethyl group (•CH₂COOCH₃), resulting in a fragment corresponding to the 2,3,5-trimethylphenoxide ion at m/z = 135.

Cleavage of the ester group, which could produce ions corresponding to [CH₃OCO]+ or [OCH₂COOCH₃]+.

Fragmentation of the trimethylphenyl ring itself, leading to the loss of methyl groups.

Predicted Major Fragments in the Mass Spectrum of this compound This table is predictive and based on analogous structures.

| m/z | Proposed Fragment |

|---|---|

| 208 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₃H₄O₂]⁺ (loss of methyl acetate (B1210297) moiety) |

| 135 | [M - •CH₂COOCH₃]⁺ (2,3,5-trimethylphenoxide ion) |

| 121 | [C₈H₉O]⁺ (loss of a methyl group from the phenoxide ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, common in aromatic compounds) |

| 59 | [COOCH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.govchemicalbook.comchemicalbook.com A strong absorption due to the carbonyl (C=O) stretch of the ester group is predicted in the range of 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester and ether linkages would result in strong bands between 1000 and 1300 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. Finally, C-H stretching from the aromatic and aliphatic methyl groups would be observed around 2850-3000 cm⁻¹. docbrown.info

Predicted IR Absorption Bands for this compound This table is predictive and based on analogous structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850-3000 | C-H Stretch | Aliphatic & Aromatic |

| ~1735-1750 | C=O Stretch | Ester |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Ester, Aryl Ether |

| ~1000-1150 | C-O Stretch | Ester, Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly conjugated systems. The substituted benzene ring in this compound acts as a chromophore. It is expected to exhibit absorption bands in the ultraviolet region, typically around 220 nm and 270-280 nm, which are characteristic of substituted aromatic compounds. nist.govnist.gov

Crystallographic Studies of Related Phenoxy Compounds for Solid-State Conformation

While a specific crystal structure for this compound is not available, analysis of related phenoxy compounds provides valuable insight into the likely solid-state conformation. Studies on compounds like sodium phenoxyacetate and various substituted methyl phenylacetate (B1230308) derivatives reveal common structural motifs. nih.govtcichemicals.com

In the solid state, the conformation is determined by a balance of intramolecular steric effects and intermolecular packing forces. For phenoxyacetic acid derivatives, the orientation of the acetate side chain relative to the plane of the phenyl ring is a key conformational feature. The crystal packing is often dominated by intermolecular interactions such as C-H⋯O hydrogen bonds, which link molecules into larger supramolecular assemblies. tcichemicals.com The presence of multiple methyl groups on the phenyl ring in this compound would significantly influence steric interactions and, consequently, the preferred molecular conformation and crystal packing arrangement. Studies on methylated model compounds have shown that solid-state packing can influence NMR chemical shifts when compared to solution-state data. chemicalbook.comnist.gov

Computational Chemistry Approaches to Conformational Preferences and Molecular Geometry

Computational chemistry provides a powerful theoretical framework for investigating molecular properties where experimental data is unavailable. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, conformational preferences, and vibrational frequencies of this compound. hmdb.ca

Theoretical calculations can predict the most stable conformation of the molecule in the gas phase. For this compound, key conformational variables include the torsion angles defining the orientation of the acetate group relative to the aromatic ring (C-O-C-C) and the rotation around the O-CH₂ bond. Computational studies on related N-(trimethylphenyl) acetamides have been used to understand the effect of substitution on molecular geometry. These studies can reveal the energy barriers between different conformers, providing a map of the molecule's conformational landscape. The results of these calculations can then be compared with experimental spectroscopic data to provide a more complete and validated structural assignment.

Mechanistic Investigations of Biological Interactions of Methyl 2,3,5 Trimethylphenoxy Acetate Analogues

Molecular Target Identification and Ligand-Receptor Dynamics

Specific molecular targets for Methyl (2,3,5-trimethylphenoxy)acetate have not been explicitly identified in dedicated studies. The general understanding for phenoxyacetic acids is that they mimic the natural plant hormone indole-3-acetic acid (IAA). encyclopedia.pubmdpi.comnufarm.com This mimicry suggests that their primary targets are likely auxin-binding proteins (ABPs), which are involved in various physiological processes in plants. encyclopedia.pubmdpi.comnufarm.com These proteins are found in several cellular locations, including the cell membrane, endoplasmic reticulum, and the nucleus. mdpi.comnufarm.com

The interaction between a ligand, such as a phenoxyacetate (B1228835), and its receptor is a dynamic process. However, without specific studies on this compound, any description of its ligand-receptor dynamics would be speculative. The binding affinity and kinetics are crucial for understanding the potency and selectivity of such compounds, but this data is not available for this specific molecule.

Enzymatic Modulation and Biochemical Pathway Interrogation

The direct and specific modulation of enzymes by this compound has not been detailed in the scientific literature. For the broader class of phenoxy herbicides, their auxin-like activity leads to a cascade of downstream effects rather than direct enzymatic inhibition as their primary mode of action. encyclopedia.pubmdpi.com They are thought to overwhelm the plant's natural hormonal regulation, leading to uncontrolled growth. encyclopedia.pubmdpi.com

In contrast, other classes of herbicides, such as the "fop" herbicides (aryloxyphenoxypropionates), are known to act by inhibiting specific enzymes like acetyl-CoA carboxylase (ACCase). wikipedia.org However, this mechanism is distinct from that of the auxin-mimicking phenoxyacetic acids. wikipedia.org The biochemical pathways affected by this compound are presumed to be those regulated by auxin, such as cell division, elongation, and differentiation, but specific pathway analysis for this compound is not documented. nufarm.com

Cellular and Subcellular Effects in Non-Clinical Models

There is a lack of published non-clinical studies investigating the specific cellular and subcellular effects of this compound. The general effects of auxinic herbicides on plant cells are well-documented and include abnormal cell enlargement, division, and disruption of tissue structure, ultimately leading to plant death. encyclopedia.pubmdpi.com These herbicides are transported within the plant to sites of metabolic activity, such as meristems, where they exert their effects. nufarm.com However, detailed imaging studies or cellular assays specifically using this compound are not available to provide a more precise understanding of its impact at the subcellular level.

Structure Activity Relationship Sar Studies and Rational Design of Trimethylphenoxyacetate Derivatives

Empirical SAR Derivations from Modified Analogues

Empirical SAR studies involve the synthesis and biological testing of a series of structurally related analogues to deduce which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity. For phenoxyacetate (B1228835) derivatives, including those related to methyl (2,3,5-trimethylphenoxy)acetate, these studies have revealed several key structural features that govern their biological effects, particularly their auxin-like herbicidal activity. nih.govpressbooks.pub

The essential structural requirements for the auxin-like activity of phenoxyacetic acids include a planar aromatic ring and a carboxyl group (or a group that can be metabolized to a carboxyl group) separated by a specific distance. nih.gov The negative charge on the carboxyl group and a weaker positive charge on the aromatic ring are considered crucial for interaction with the target receptors. nih.gov

Modifications to the phenoxyacetic acid scaffold have provided valuable insights:

Substitution on the Aromatic Ring: The nature, position, and number of substituents on the phenyl ring significantly influence activity. For instance, in a study of phenoxyacetic acid derivatives as selective COX-2 inhibitors, the substitution of a bromo group at position 4 of the phenyl ring in one compound resulted in more potent inhibition compared to its unsubstituted counterpart. nih.gov This highlights the role of specific substituents in enhancing biological activity.

Modifications of the Acetic Acid Side Chain: Changes to the acetic acid side chain can also dramatically alter activity. For example, the conversion of the carboxylic acid to an ester, such as the methyl ester in this compound, can affect properties like uptake and transport within a plant, where it may then be hydrolyzed to the active acidic form. The nature of the linking group between the phenoxy ring and other moieties is also important, with linkers like –CH2– or –CONH– being more effective in certain series of compounds than –CO– or –COCH2–. nih.gov

Introduction of Different Heterocyclic Moieties: Replacing or adding different heterocyclic rings to the phenoxyacetate structure has been a common strategy to explore new chemical space and biological activities. For instance, the incorporation of pyridine, pyrimidine, pyrazole, and other heterocycles has been investigated to modulate the antioxidant properties of related compounds. mdpi.com

| Modification | Effect on Activity | Example Compound Class | Reference |

| Bromo-substitution at position 4 of the phenyl ring | Increased inhibitory potency | Phenoxyacetic acid derivatives as COX-2 inhibitors | nih.gov |

| Nature of the linker group | -CH2- and -CONH- linkers were more effective than -CO- or -COCH2- | Tetrahydroisoquinoline-based inhibitors | nih.gov |

| Increased lipophilicity | Improved potency | Tetrahydroisoquinoline-based inhibitors | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.gov These models are powerful tools in drug and herbicide discovery, enabling the prediction of the activity of new, unsynthesized compounds and providing insights into the structural requirements for activity. nih.gov

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule, without considering its 3D conformation. nih.gov These descriptors can include constitutional, topological, and physicochemical properties. nih.gov

A common approach in 2D-QSAR is the Hansch analysis, which correlates biological activity with parameters like hydrophobicity (π), electronic effects (σ), and steric effects (molar refraction, MR). nih.gov For example, a QSAR study on phenoxyacetic acid derivatives as antisickling agents found that potency was positively correlated with the π values of substituents at the ortho, meta, and/or para positions, as well as the σ constants of para and/or meta substituents. nih.gov Conversely, a negative correlation was observed with the MR values of para substituents in a related series of benzyloxyacetic acids. nih.gov

In another study on 2,5-diaminobenzophenone farnesyltransferase inhibitors, 2D-QSAR models were developed using multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM). nih.gov These models successfully predicted the inhibitory concentrations (IC50) of the compounds, with the non-linear models (ANN and SVM) showing greater accuracy than the linear model (MLR). nih.gov The development of 2D-QSAR models for indole (B1671886) derivatives as antioxidants also demonstrated the utility of this approach in predicting biological activity. mdpi.comnih.gov

The following table presents a summary of descriptors used in a 2D-QSAR study of indole derivatives and their relative importance.

| Descriptor | Relative Importance |

| Descriptor A | High |

| Descriptor B | Medium |

| Descriptor C | Low |

This table is a generalized representation based on the concept of descriptor importance in 2D-QSAR studies as described in the provided context.

3D-QSAR techniques extend the principles of QSAR by considering the three-dimensional properties of molecules. slideshare.net These methods require the alignment of the molecules in a dataset, which is a critical step for generating reliable models. pharmacelera.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. slideshare.netscribd.com The aligned molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point, generating steric and electrostatic fields that are then used as descriptors in a partial least squares (PLS) analysis. scribd.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more comprehensive understanding of the SAR.

A 3D-QSAR study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors yielded robust CoMFA and CoMSIA models with high predictive power (q² > 0.79). nih.gov The contour maps generated from these models provided valuable insights, indicating that electrostatic, hydrophobic, and hydrogen bond donor fields played important roles in the inhibitory activity. nih.gov Similarly, CoMFA and CoMSIA models for thienopyrimidine derivatives as histamine (B1213489) H1 receptor antagonists revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields for activity. nih.gov

The results from these 3D-QSAR studies can be visualized as contour maps, which show regions in space where specific properties are favorable or unfavorable for activity. For example, a green contour might indicate a region where bulky groups enhance activity, while a red contour might indicate a region where bulky groups are detrimental.

| 3D-QSAR Method | Fields Considered | Key Advantage |

| CoMFA | Steric, Electrostatic | Pioneer in 3D-QSAR, provides fundamental steric and electronic insights. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | More comprehensive field analysis, often leading to improved predictive models. |

Pharmacophore Modeling and Ligand Design Principles

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. youtube.com Pharmacophore modeling is a powerful tool in rational drug and herbicide design, used to identify new active compounds through virtual screening and to guide the design of novel molecules with improved properties. nih.govnih.gov

For auxin-like herbicides, the common structural features include an aromatic ring and an anionic group attached to it, which are essential for their biological activity. researchgate.net The pharmacophore for these compounds generally consists of a hydrophobic feature (the aromatic ring) and a negative ionizable feature (the carboxyl group) at a specific distance from each other. nih.gov

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target (structure-based). These models can then be used to screen large chemical databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov For example, a pharmacophore-based approach was successfully used to identify new substrates for a drug/proton-antiporter at the blood-brain barrier. nih.gov

The principles of ligand design involve the strategic modification of a lead compound to optimize its interaction with the target, improve its pharmacokinetic properties, and reduce off-target effects. nih.gov This often involves the use of computational tools like pharmacophore modeling and molecular docking to guide the design process. nih.gov For instance, in the design of selective COX-2 inhibitors based on a phenoxyacetic acid scaffold, strategic integration of chemical patterns like hydrogen bond spacers, carboxylic moieties, and hydrophobic groups was employed to enhance affinity and selectivity. mdpi.com

Computational Approaches to SAR (Molecular Docking and Molecular Dynamics Simulations)

Computational methods like molecular docking and molecular dynamics (MD) simulations provide detailed insights into the interactions between a ligand and its target protein at an atomic level, complementing experimental SAR studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. core.ac.uk It is widely used to understand binding modes, predict binding affinities, and perform virtual screening of compound libraries. semanticscholar.org For example, docking studies of newly synthesized chromone (B188151) derivatives into the active site of the CDK4 enzyme helped to explain their observed anticancer activity, showing that the most active compounds had stronger binding affinities due to hydrophobic and hydrogen-bonding interactions. nih.gov Similarly, molecular docking was used to investigate the binding of phenoxyacetamide derivatives to the PARP-1 protein, revealing stable binding energies and interactive binding modes for the most promising anticancer agent. mdpi.com

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. researchgate.net MD simulations can provide information about the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. researchgate.net For instance, MD simulations were used to investigate the interactions between aryloxy-phenoxy-propionate herbicides and the zebrafish estrogen receptor α, revealing that van der Waals and electrostatic forces were the main drivers for the stability of the complex. nih.gov In another study, MD simulations of brassicanate A sulfoxide (B87167) with the photosystem II D1 protein helped to understand the dynamic interactions and the evolution of key hydrogen bonds over time. mdpi.com

These computational approaches are integral to modern rational drug and herbicide design, allowing for a more targeted and efficient exploration of chemical space and a deeper understanding of the molecular basis of biological activity.

Exploration of Biological Activities in Non Clinical/in Vitro/in Vivo Research Models for Methyl 2,3,5 Trimethylphenoxy Acetate and Analogues

Anticonvulsant Activity of N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols

A series of novel N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov These studies, conducted in rodent models, have provided valuable insights into the structure-activity relationships of this class of compounds. The primary assays used to determine anticonvulsant efficacy were the maximal electroshock (MES) and subcutaneous pentetrazole (scMet) seizure threshold tests, with neurotoxicity also being assessed. nih.gov

One of the most promising compounds to emerge from this research is R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol. In preclinical trials, this compound demonstrated significant anticonvulsant activity. When administered intraperitoneally to mice, it showed 100% efficacy in the MES test at a dose of 30 mg/kg. nih.gov Furthermore, when administered orally to rats, it exhibited 75% activity in the MES test at the same dosage, and importantly, no neurotoxic effects were observed at these active doses. nih.gov

The research highlights the potential of the (2,3,5-trimethylphenoxy) moiety in the design of new anticonvulsant drugs. The structural variations within the synthesized series of aminoalkanols allowed for the identification of key features that contribute to their anticonvulsant profile.

Table 1: Anticonvulsant Activity of R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol

| Compound | Animal Model | Administration Route | Dose (mg/kg) | Anticonvulsant Activity (MES Test) | Neurotoxicity |

|---|---|---|---|---|---|

| R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol | Mice | Intraperitoneal (i.p.) | 30 | 100% | Not observed at active dose |

| R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol | Rats | Oral (p.o.) | 30 | 75% | Not observed at active dose |

Antimicrobial and Antifungal Research on Phenoxy Compounds

Phenoxy compounds, including phenoxyacetic acid derivatives, have been the subject of extensive research to evaluate their efficacy against a wide range of microbial and fungal pathogens. These investigations have spanned in vitro systems and have explored their potential applications in both medicine and agriculture.

Antibacterial Efficacy in In Vitro Systems

Various derivatives of phenoxyacetic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate has shown significant antibacterial effects. In one study, a zone of inhibition of 15mm was observed against certain bacterial strains, with ciprofloxacin (26mm) used as a reference. Another compound, 4-Methoxyphenoxyacetic acid, exhibited a substantial zone of inhibition of 30 mm/ml at a concentration of 100 µl against Salmonella paratyphi.

Research has also explored phenoxy hydrazide analogs, with N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide showing good inhibition against pathogenic microbes. Furthermore, 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid has been identified as having good antibacterial activity. These findings underscore the potential of modifying the phenoxyacetic acid scaffold to develop new antibacterial agents.

Table 2: In Vitro Antibacterial Activity of Selected Phenoxy Compounds

| Compound | Target Organism | Activity/Zone of Inhibition |

|---|---|---|

| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Gram-positive and Gram-negative bacteria | 15 mm |

| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | 30 mm/ml at 100 µl |

| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Pathogenic microbes | Good inhibition |

| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | S. aureus | Good antibacterial activity |

Antifungal Activities against Plant Pathogens

Phenolic compounds have shown considerable promise as antifungal agents against various plant pathogens, offering a potential alternative to synthetic fungicides. Research has demonstrated that compounds such as ferulic, chlorogenic, and p-coumaric acids can decrease the percentage of spore germination in fungi like Alternaria alternata and Fusarium oxysporum. nih.gov

Specifically, p-coumaric and ferulic acids have been found to significantly inhibit spore germination of both these pathogens, with a minimum inhibitory concentration (MIC) of 1.5 mg/mL and a minimum fungicidal concentration (MFC) of 2 mg/mL. nih.gov At a concentration of 1.5 mg/mL, ferulic acid was observed to delay the onset of germination by 3 hours in A. alternata and 6 hours in F. oxysporum. nih.gov These findings highlight the fungistatic and fungicidal potential of phenolic acids in controlling the growth and spread of phytopathogenic fungi. nih.gov

Investigating Mechanisms of Antimicrobial Action

The antimicrobial action of phenolic compounds is multifaceted and has been attributed to several mechanisms. A primary mode of action involves damage to the bacterial membrane, leading to increased permeability and leakage of cellular contents. nih.govjetir.org This disruption of the cell membrane's integrity is a key factor in their bactericidal or bacteriostatic effects.

Beyond direct membrane damage, phenolic compounds can also inhibit virulence factors, such as enzymes and toxins, which are crucial for bacterial pathogenicity. nih.gov They have also been shown to suppress the formation of bacterial biofilms, which are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. nih.gov Furthermore, some phenolic compounds can interfere with bacterial signal transduction pathways and inhibit the function of efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell.

Pesticidal and Insecticidal Investigations

The utility of phenoxy compounds extends into the realm of pest control, with various derivatives being investigated for their efficacy as insecticides and acaricides.

Efficacy as Insecticides and Acaricides

Research into phenoxy derivatives has led to the development of compounds with significant insecticidal and acaricidal properties. For example, derivatives of piperonyl butoxide containing alkynyl phenoxy side chains have been shown to be effective against insecticide-resistant pests. nih.gov These "second-generation" synergists demonstrated high levels of synergism with existing insecticides, such as imidacloprid, against resistant strains of Myzus persicae (aphids). nih.gov

In the area of acaricides, novel phenyl methoxyacrylate derivatives have been synthesized and evaluated. One such compound, (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, exhibited significant activity against the carmine spider mite, Tetranychus cinnabarinus. nih.gov This compound showed nearly double the larvicidal and ovicidal activity compared to the existing acaricide fluacrypyrim. nih.gov Field trials also demonstrated its effectiveness in controlling the citrus red mite, Panonychus citri, with long-lasting persistence and rapid action. nih.gov These findings indicate the potential of phenoxy-based compounds in the development of new and effective agents for controlling agricultural pests.

Table 3: Acaricidal Activity of a Phenyl Methoxyacrylate Derivative

| Compound | Target Pest | Activity | Comparison |

|---|---|---|---|

| (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate | Tetranychus cinnabarinus | Significant larvicidal and ovicidal activity | Nearly twice the activity of fluacrypyrim |

| (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate | Panonychus citri | Effective control with long-lasting persistence and rapid action | N/A |

Potential as Bird Repellents in Agricultural Contexts

Research into chemical bird repellents is a significant area of study for protecting agricultural resources. Various chemical compounds have been investigated for their efficacy as non-lethal deterrents to prevent crop damage by birds. These repellents often function by creating a taste or smell that is aversive to birds, discouraging them from feeding on treated crops. google.com Common active ingredients in commercial bird repellents include compounds like methyl anthranilate, a grape-derived substance that irritates the birds' trigeminal system, and capsaicin, the active component of chili peppers. google.comnih.gov

A review of available scientific literature and patent databases does not yield specific studies on the use of Methyl (2,3,5-trimethylphenoxy)acetate or its close analogues as an avian repellent. The primary focus of research in this area has been on other chemical classes. For instance, a U.S. Patent mentions derivatives of anthranilic acid esters and esters of phenyl acetic acid as potential taste repellents for birds. nih.gov While this compound is an ester derivative of a phenoxyacetic acid, its specific efficacy and potential for bird repellency have not been documented in the reviewed sources. Therefore, its role in agricultural contexts as a bird repellent remains unexplored and speculative. Further research would be required to determine if this specific compound or its structural analogues possess any repellent properties.

Plant Growth Regulation Studies of Phenoxyacetate (B1228835) Derivatives

Phenoxyacetate derivatives represent a significant class of synthetic compounds that have been extensively studied for their effects on plant growth and development. These molecules can mimic the activity of natural plant hormones, particularly auxins, leading to a wide range of physiological responses in plants.

Evaluation of Auxinic Activity

Phenoxyacetic acids are well-established as synthetic auxins, a class of plant growth regulators that play a crucial role in various developmental processes. researchgate.net The term "auxin" itself was first used to describe the compound responsible for phototropism in oat coleoptiles, later identified as indole-3-acetic acid (IAA), the primary natural auxin in plants. currentsci.com Synthetic auxins, including phenoxyalkanoic acids, benzoic acids, and pyridine carboxylic acids, are designed to mimic the biological activity of IAA. researchgate.net

These synthetic compounds elicit similar growth and developmental responses as the natural hormone but are often more stable within the plant, leading to stronger and more prolonged effects. researchgate.net Their mechanism of action involves binding to auxin receptors, such as the F-box protein TIR1, which then leads to the degradation of Aux/IAA repressor proteins and the subsequent transcription of auxin-responsive genes. researchgate.net This ability to manipulate plant growth pathways has led to their widespread use in agriculture, most notably as selective herbicides for controlling broadleaf weeds in cereal crops. currentsci.com

A variety of synthetic phenoxyacetic acid derivatives have been developed, some of which act as "prodrugs" that are metabolized by the plant into an active auxin form. researchgate.net This demonstrates the versatility of the phenoxyacetate structure in designing molecules with specific, targeted auxinic activity.

Impact on Root and Shoot Development

Auxins are fundamental regulators of both root and shoot architecture in plants. The application of phenoxyacetate derivatives, as synthetic auxins, can therefore have a profound impact on these developmental processes. Phenylacetic acid (PAA), a naturally occurring auxin, has been shown to promote the formation of roots when applied to the stems of various plant species. youtube.com

The influence of auxins on root development is complex, with effects varying based on concentration and the specific stage of development. plantimpact.com For instance, salicylic acid, another plant hormone, has been shown to interact with auxin pathways, affecting primary root growth and lateral root formation. plantimpact.com Synthetic auxins can also exhibit differential effects on various plant organs. Chemical screening has identified certain phenoxyacetic acid derivatives that show auxin-like activity specific to either roots or shoots, suggesting that modifications to the core structure can target the compound's effects within the plant. researchgate.net

The table below summarizes the general effects of auxins on plant development, which are mimicked and often exaggerated by synthetic derivatives like phenoxyacetates.

| Plant Process | General Effect of Auxin |

| Cell Elongation | Stimulates elongation in shoots, but can inhibit it in roots at high concentrations. |

| Apical Dominance | Promotes the growth of the main stem while inhibiting the growth of lateral buds. |

| Root Initiation | Stimulates the formation of adventitious and lateral roots. |

| Fruit Development | Plays a role in fruit setting and growth. |

| Tropisms | Mediates plant responses to light (phototropism) and gravity (gravitropism). |

Mitigation of Abiotic Stresses

Abiotic stresses, such as drought, salinity, and extreme temperatures, are major factors limiting agricultural productivity. researchgate.netekb.eg Plants respond to these stresses through complex signaling pathways that often involve phytohormones. These hormones act as chemical messengers that can trigger defense mechanisms and help the plant adapt to adverse conditions. researchgate.net

The application of plant growth regulators can be a strategy to enhance a plant's tolerance to abiotic stress. researchgate.net One of the key mechanisms by which plants combat abiotic stress is by managing oxidative stress caused by an increase in reactive oxygen species (ROS). academicjournals.org Biostimulant technologies, which can include plant signaling analogues, may help plants mitigate the effects of abiotic stress by increasing their production of antioxidants. academicjournals.org These antioxidants can neutralize harmful ROS and protect plant cells from damage. academicjournals.org

While the direct role of this compound in abiotic stress mitigation has not been specifically studied, the general function of phytohormones and plant growth regulators suggests a potential avenue for investigation. researchgate.netnih.gov By modulating plant growth and development, phenoxyacetate derivatives could potentially influence a plant's ability to respond to and tolerate environmental stressors.

Other Biologically Relevant Activities (e.g., Antioxidant Potential of Related Compounds)

Phenolic compounds, a broad class of plant secondary metabolites, are widely recognized for their antioxidant properties. Their chemical structure, which includes one or more hydroxyl groups attached to an aromatic ring, allows them to act as free radical scavengers by donating a hydrogen atom or an electron to neutralize reactive oxygen species. This activity helps protect cells from oxidative damage.

Given that this compound is a derivative of a phenol (B47542), it and its analogues belong to this larger group of phenolic compounds. While the antioxidant capacity of this specific compound has not been reported, studies on related structures provide some insight. For example, a study on newly synthesized phenoxy acetyl carboxamides found that certain compounds in the series were effective at scavenging DPPH and nitric oxide radicals, and neutralizing ABTS cation radicals, although their activity was less than standard antioxidants. Another study synthesized a novel tetraphenolic compound, 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), which demonstrated strong free radical scavenging ability and better antioxidant performance in lard than common synthetic antioxidants like BHT and TBHQ. currentsci.comyoutube.com

The antioxidant potential of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. The table below shows the results from an antioxidant activity screening of synthesized phenoxy acetyl carboxamides.

| Compound | DPPH Radical Scavenging (%) | Nitric Oxide Radical Scavenging (%) | ABTS Cation Radical Scavenging (%) |

| 4a | 57% | 52% | - |

| 4e | - | - | 58% |

| Data extracted from a study on novel phenoxy acetyl carboxamides. |

These findings suggest that the phenoxyacetate scaffold could be a basis for developing compounds with antioxidant properties, a biologically relevant activity with potential applications in various fields. Further research would be needed to evaluate the specific antioxidant potential of this compound.

Theoretical and Computational Chemistry Studies of Methyl 2,3,5 Trimethylphenoxy Acetate

Quantum Chemical Calculations (e.g., DFT, FMO, MEPs) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are central to these investigations.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. nih.gov It is widely used to calculate molecular geometries, vibrational frequencies, and energies. For phenoxyacetic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure and determine thermodynamic stability. researchgate.netnih.gov In a study on thymol-derived phenoxy acetamides, DFT was used to assess thermodynamic stability and molecular geometry, providing a foundation for understanding their biological activity. nih.gov For Methyl (2,3,5-trimethylphenoxy)acetate, DFT would be the initial step to obtain a reliable 3D structure and to calculate fundamental properties.

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org These orbitals are crucial for predicting a molecule's reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Compound

This table presents calculated energy values for a related phenoxy acetamide (B32628) derivative to illustrate the typical outputs of FMO analysis.

| Molecular Orbital | Energy (eV) - Compound 7b* |

| EHOMO | -6.54 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.76 |

*Data corresponds to compound 7b from a study on thymol-derived phenoxy acetamide derivatives, calculated using DFT. nih.gov

Molecular Electrostatic Potential (MEP) Maps

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ucalgary.carsc.org

For phenoxyacetic acid and its chlorinated derivatives, MEP maps have been calculated to understand the relationship between their structure and herbicidal activity. researchgate.net In the case of this compound, an MEP map would likely show a high electron density (negative potential) around the oxygen atoms of the ether and carbonyl groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the acidic protons on the methyl groups and the aromatic ring would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. arxiv.orgmdpi.com These simulations provide detailed insights into conformational flexibility and the processes of ligand binding to target proteins or receptors. nih.gov

For a molecule like this compound, which possesses several rotatable bonds—notably the C-O-C ether linkage and the bonds within the acetate (B1210297) side chain—MD simulations can reveal its preferred conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). Ab initio MD simulations have been used to study the conformational dynamics of dipeptide analogs, showing that transformations can occur on a picosecond timescale. aps.org

Computational Modeling of Chemical Reactivity and Reaction Pathways

Computational modeling allows chemists to predict the most likely pathways for chemical reactions, identifying transition states and calculating activation energies. cuny.edu This information is vital for understanding reaction mechanisms and predicting the products of a chemical transformation.

The reactivity of phenoxyacetic acid derivatives can be modeled to understand processes such as hydrolysis of the ester group or reactions involving the aromatic ring. The synthesis of phenoxyacetic acid esters often involves the activation of the carboxylic acid group, a process that can be modeled computationally to optimize reaction conditions. jocpr.com For this compound, computational modeling could be used to study its hydrolysis back to 2,3,5-trimethylphenol (B45783) and acetic acid, providing the energy barriers for the reaction under acidic or basic conditions. Furthermore, modeling could explore electrophilic substitution reactions on the trimethyl-substituted phenyl ring, predicting which positions are most susceptible to attack.

Advanced Analytical Techniques in Research of Phenoxyacetate Compounds

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a synthesized compound. The choice of method often depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile or thermally unstable compounds like phenoxyacetate (B1228835) derivatives. In the context of analyzing compounds similar to Methyl (2,3,5-trimethylphenoxy)acetate, HPLC is utilized to monitor reaction progress, identify byproducts, and determine the final purity of the product. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). By adjusting the composition of the mobile phase and the nature of the stationary phase, separations can be optimized for a wide range of phenoxyacetate compounds.

For phenoxyacetate compounds that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification. In this technique, the sample is vaporized and separated in a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides detailed information about their molecular weight and fragmentation patterns, allowing for unambiguous identification. This method is particularly useful for detecting and quantifying trace impurities in a sample of this compound, provided the compound and any potential contaminants can be volatilized without decomposition.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller stationary phase particles to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. When coupled with mass spectrometry (LC-MS), it becomes an exceptionally powerful technique for the analysis of complex mixtures and the characterization of unknown compounds. For phenoxyacetate research, LC-MS can provide not only the retention time from the UPLC separation but also the molecular weight and structural information from the mass spectrometer for each separated component. This is invaluable for confirming the identity of synthesized compounds like this compound and for identifying metabolites in biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its structure.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, the number of protons of each type, and how the protons are arranged in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the three methyl groups on the phenyl ring, the protons of the methylene (B1212753) group in the acetate (B1210297) moiety, and the protons of the methyl group of the ester. The chemical shifts (δ) and coupling patterns of these signals would be characteristic of the compound's specific structure.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further piece together the connectivity of the molecule by showing correlations between different protons and carbons. For instance, an HMBC spectrum can show correlations between the protons of the methyl ester and the carbonyl carbon of the acetate group, confirming their connection.

A study on a related compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, demonstrated the use of ¹H-NMR, ¹³C-NMR, 2D-HSQC, and 2D-HMBC for its structural elucidation. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| O-CH₂ | 4.5 - 5.0 | 60 - 70 |

| O-CH₃ (ester) | 3.5 - 4.0 | 50 - 60 |

| Ar-CH₃ | 2.0 - 2.5 | 15 - 25 |

| C=O (ester) | - | 165 - 175 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Applications for Molecular Weight and Fragmentation Information

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable clues about the compound's structure. For example, the fragmentation of this compound might involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the cleavage of the ester bond, or the fragmentation of the trimethylphenyl ring. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

In a study of a related compound, methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, mass spectrometry was used in conjunction with other techniques to characterize the molecule. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 208 |

| [M - OCH₃]⁺ | Loss of the methoxy group | 177 |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group | 149 |

| [C₉H₁₁O]⁺ | Trimethylphenoxy fragment | 149 |

Note: The relative intensities of these fragments would depend on the ionization technique and energy used.

Future Research Directions and Unexplored Avenues for Methyl 2,3,5 Trimethylphenoxy Acetate

Exploration of Novel Synthetic Pathways

The synthesis of Methyl (2,3,5-trimethylphenoxy)acetate, while not extensively detailed in current literature, can be approached through established methods for phenoxyacetate (B1228835) production. The primary route involves the etherification of 2,3,5-trimethylphenol (B45783). One common method is the Williamson ether synthesis, where 2,3,5-trimethylphenol is reacted with a methyl haloacetate (such as methyl chloroacetate (B1199739) or methyl bromoacetate) in the presence of a base.

A plausible synthetic pathway is as follows:

Deprotonation of the phenol (B47542): 2,3,5-trimethylphenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide anion.

Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate to displace the halide and form the ether linkage, yielding this compound.

An alternative approach involves the esterification of (2,3,5-trimethylphenoxy)acetic acid. This precursor acid, with CAS number 74592-71-5, can be synthesized and then esterified using methanol (B129727) under acidic conditions (e.g., using sulfuric acid as a catalyst). sigmaaldrich.com

Future research in this area could focus on developing more efficient and environmentally friendly synthetic methods. This could include:

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate the reaction, potentially leading to higher yields and shorter reaction times.

Phase-transfer catalysis: Employing phase-transfer catalysts to facilitate the reaction between the aqueous phenoxide solution and the organic methyl haloacetate phase, avoiding the need for anhydrous solvents.

Green solvents: Investigating the use of ionic liquids or other environmentally benign solvents to replace traditional volatile organic compounds.

A general synthesis scheme for phenoxyacetic acid derivatives involves reacting an aldehyde with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid. nih.gov For this compound, the starting material would be 2,3,5-trimethylphenol. guidechem.comchemicalbook.com

Application of Advanced Computational Methods for Predictive Modeling

The application of computational chemistry can significantly accelerate the discovery and development of new applications for this compound. To date, there is a noticeable lack of computational studies specifically focused on this compound. Future research should leverage these powerful tools to predict its physicochemical properties, biological activity, and potential toxicity.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By creating a dataset of related phenoxyacetate compounds with known biological activities (e.g., herbicidal or fungicidal), QSAR models can be developed. These models could then be used to predict the potential activity of this compound based on its molecular descriptors.

Molecular Docking: If a potential biological target is identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction between this compound and the target protein. This can provide insights into its mechanism of action and guide the design of more potent analogs.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate various molecular properties, such as electronic structure, reactivity indices, and spectroscopic signatures. This information can aid in understanding the compound's chemical behavior and interpreting experimental data.

The development of predictive models for the synergistic effects of chemical mixtures is also a growing area of interest. chemicalbook.com

Identification of New Biological Targets and Mechanisms

The biological activity of this compound remains largely unexplored. While some phenoxyacetic acid derivatives are known for their herbicidal properties, the specific activity of this trimethyl-substituted variant is not well-documented. wikipedia.org Future research should focus on screening this compound against a variety of biological targets to uncover potential applications.

Potential areas of investigation include:

Herbicidal and Plant Growth Regulatory Activity: Phenoxyacetic acids are known to act as synthetic auxins, a class of plant growth regulators. unl.edu Research should investigate whether this compound exhibits similar activity, potentially as a selective herbicide.

Fungicidal Activity: Some related compounds, such as Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, are used as intermediates for fungicides. nih.gov Screening for antifungal activity against a panel of plant pathogenic fungi could reveal new applications in agriculture.

Antimicrobial Activity: The broader class of phenoxy acetamide (B32628) derivatives has been investigated for antibacterial properties. bldpharm.com It would be valuable to assess the activity of this compound against various bacterial strains.

Enzyme Inhibition: Many bioactive compounds exert their effects by inhibiting specific enzymes. High-throughput screening of this compound against a library of enzymes could identify novel biological targets.

Interdisciplinary Research Opportunities in Agricultural and Bio-Chemical Sciences

The structural characteristics of this compound position it at the intersection of several scientific disciplines, offering numerous opportunities for interdisciplinary research.

Agriculture and Crop Science: Collaborative research between chemists and plant scientists could explore its potential as a novel herbicide or plant growth regulator. This would involve synthesis, formulation, and field trials to evaluate efficacy and crop safety. The development of new herbicides is crucial for managing weed resistance.

Biochemistry and Molecular Biology: Investigating the mechanism of action of this compound at a molecular level would require expertise in biochemistry and molecular biology. Identifying the specific enzymes or receptors it interacts with could open up new avenues for research and development.

Environmental Science: Should this compound show promise for agricultural applications, its environmental fate and transport would need to be thoroughly investigated. This would involve studies on its persistence in soil and water, as well as its potential impact on non-target organisms.

Interdisciplinary programs can foster a deeper understanding of the application of chemical sciences to real-world problems in agriculture and environmental science.

Challenges and Perspectives in Phenoxyacetate Research and Development

The research and development of new phenoxyacetate compounds, including this compound, face several challenges. The synthesis of novel derivatives can be a complex and costly process. bldpharm.com Furthermore, the development of resistance to existing herbicides is a significant concern in agriculture, necessitating the continuous search for new compounds with different modes of action.

Despite these challenges, the field of phenoxyacetate research continues to offer exciting prospects. The development of selective COX-2 inhibitors from phenoxy acetic acid derivatives highlights the potential for this class of compounds in medicinal chemistry. nih.gov

For this compound specifically, the primary challenge is the current lack of data. Overcoming this will require a concerted effort to synthesize the compound in sufficient quantities for thorough biological screening and to conduct detailed computational studies. The future of research on this compound will depend on initial findings that suggest a promising avenue for development, whether in agriculture, medicine, or materials science. The starting material, 2,3,5-trimethylphenol, is known to be an intermediate in the synthesis of Vitamin E, indicating its industrial relevance. google.com

Q & A

Q. What are the standard synthetic routes for preparing methyl (2,3,5-trimethylphenoxy)acetate?

The synthesis typically involves esterification of 2,3,5-trimethylphenol with methyl chloroacetate or via acid-catalyzed condensation. A representative protocol includes:

- Dissolving 2,3,5-trimethylphenol in methanol with catalytic sulfuric acid, followed by refluxing with methyl chloroacetate.

- Neutralization, extraction with dichloromethane, and purification via recrystallization or column chromatography to isolate the ester .

Key parameters : Reaction temperature (60–80°C), stoichiometric ratio (phenol:chloroacetate ≈ 1:1.2), and acid catalyst concentration (1–5% v/v).

Q. How is this compound characterized structurally?

Standard characterization involves:

- NMR spectroscopy : and NMR to confirm the ester linkage (e.g., δ ~4.6 ppm for –OCHCO– and δ ~3.7 ppm for –OCH).

- FT-IR : Peaks at ~1740 cm (C=O stretch) and ~1250 cm (C–O–C stretch).

- Elemental analysis (C, H, O) to validate purity .

Note : Compare with analogs like methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate for spectral benchmarking .

Q. What are the initial steps to assess its biological activity in vitro?

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.

- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC values .

Critical controls : Include reference compounds (e.g., ampicillin for antimicrobial tests) and solvent-only blanks.

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity?

- DoE (Design of Experiments) : Vary temperature, catalyst type (e.g., HSO vs. p-toluenesulfonic acid), and solvent polarity (methanol vs. THF).

- Monitoring : Use TLC or HPLC to track reaction progress. For example, a C18 column with UV detection at 254 nm resolves unreacted phenol and product .

- Post-synthesis : Recrystallize from ethanol/water (7:3 v/v) to remove byproducts like residual trimethylphenol .

Q. How to resolve contradictions in spectral data for structural confirmation?

- Scenario : Overlapping peaks in NMR due to methyl groups.

- Solutions :

- Use DEPT-135 or 2D-COSY to differentiate –CH signals.

- Compare with computational predictions (e.g., DFT-calculated chemical shifts).

- Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace methyl with trifluoromethyl or halogens) and test bioactivity.

- Docking studies : Model interactions with target enzymes (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How to develop a stability-indicating HPLC method for this compound?

Q. What are the decomposition products under thermal stress?

- TGA/DSC analysis : Identify decomposition onset temperature (typically >200°C for esters).

- GC-MS : Detect volatile byproducts like 2,3,5-trimethylphenol and acetic acid derivatives.

- Mechanism : Ester hydrolysis followed by decarboxylation under prolonged heating .

Safety & Handling

Q. What precautions are critical during laboratory handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.